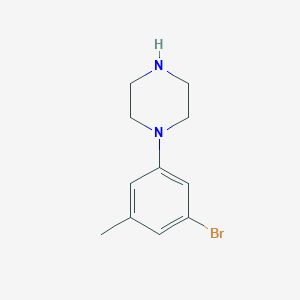
1-(3-Bromo-5-methylphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-5-methylphenyl)piperazine is an organic compound that belongs to the class of piperazine derivatives It features a piperazine ring substituted with a 3-bromo-5-methylphenyl group
Méthodes De Préparation
The synthesis of 1-(3-Bromo-5-methylphenyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Industrial production methods often involve the use of parallel solid-phase synthesis and photocatalytic synthesis .
Analyse Des Réactions Chimiques
1-(3-Bromo-5-methylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(3-Bromo-5-methylphenyl)piperazine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-5-methylphenyl)piperazine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(3-Bromo-5-methylphenyl)piperazine can be compared with other similar compounds, such as:
1-Phenylpiperazine: Known for its use as an intestinal permeation enhancer with minimal cytotoxicity.
1-(4-Methylphenyl)piperazine: Displays lower toxicity compared to 1-phenylpiperazine, making it a promising candidate for future applications.
1-(3-Chlorophenyl)piperazine: Another derivative with potential biological activities, often used in medicinal chemistry research.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to other piperazine derivatives .
Propriétés
Formule moléculaire |
C11H15BrN2 |
|---|---|
Poids moléculaire |
255.15 g/mol |
Nom IUPAC |
1-(3-bromo-5-methylphenyl)piperazine |
InChI |
InChI=1S/C11H15BrN2/c1-9-6-10(12)8-11(7-9)14-4-2-13-3-5-14/h6-8,13H,2-5H2,1H3 |
Clé InChI |
YDKGEZOUDULNNC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)Br)N2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


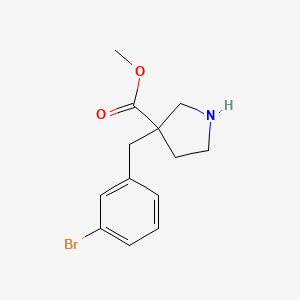
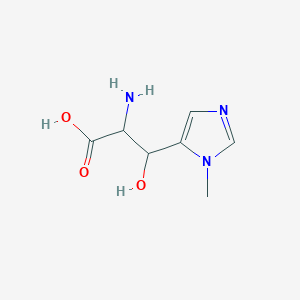
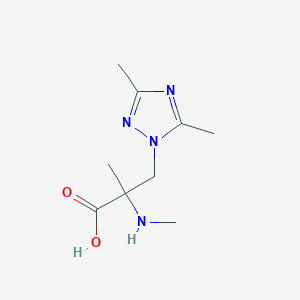
![2-((1S,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)ethan-1-amine](/img/structure/B13551564.png)
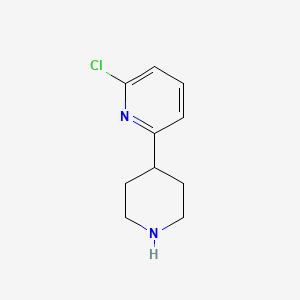
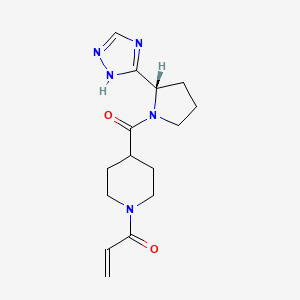



![tert-butyl N-[(2-hydroxy-5-methylphenyl)methyl]carbamate](/img/structure/B13551587.png)
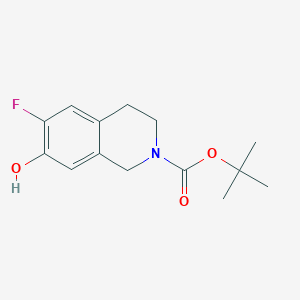
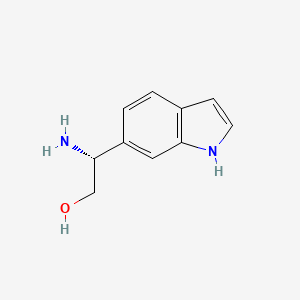
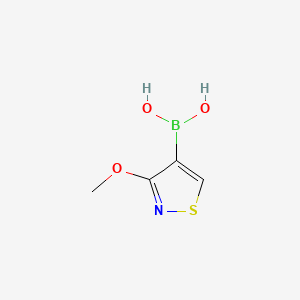
![3,5-bis(trifluoromethyl)-tetrahydro-1H-[1,3]thiazolo[3,4-c][1,3]oxazol-1-one](/img/structure/B13551614.png)
